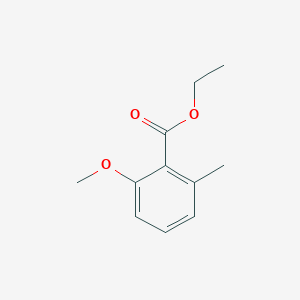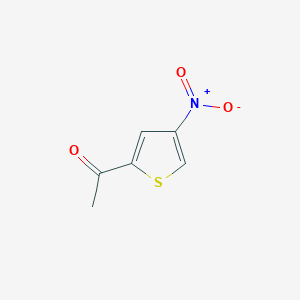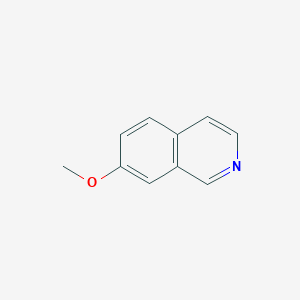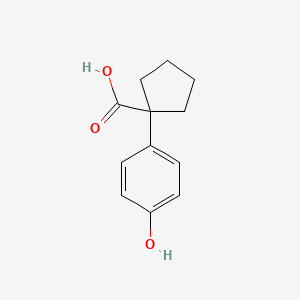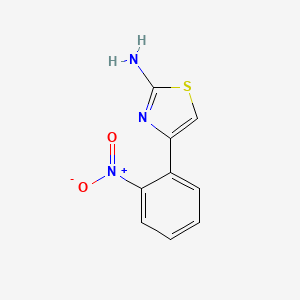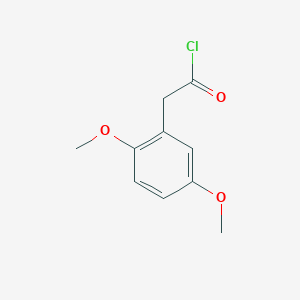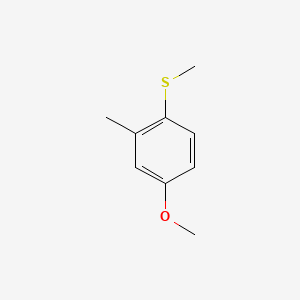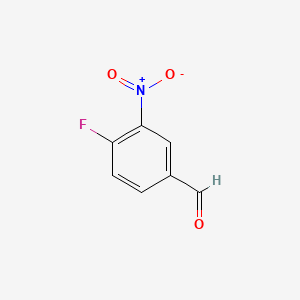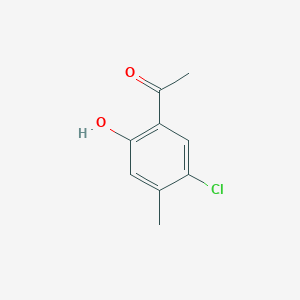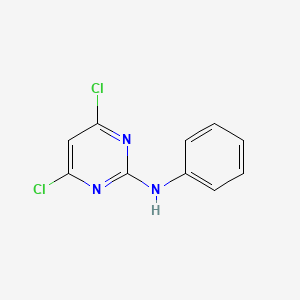
4,6-dichloro-N-phénylpyrimidin-2-amine
Vue d'ensemble
Description
4,6-dichloro-N-phenylpyrimidin-2-amine is a heterocyclic compound with the molecular formula C10H7Cl2N3. This compound is known for its significant biological activity and is widely used in various fields, including agriculture and pharmaceuticals .
Applications De Recherche Scientifique
4,6-dichloro-N-phenylpyrimidin-2-amine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 4,6-dichloro-N-phenylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a serine/threonine kinase that plays a crucial role in cell division. It is involved in centrosome maturation and separation, and it is critical for the formation and function of the bipolar mitotic spindle .
Mode of Action
4,6-dichloro-N-phenylpyrimidin-2-amine interacts with AURKA, inhibiting its activity . This inhibition reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The compound’s interaction with AURKA disrupts the normal function of the kinase, leading to alterations in cell division .
Biochemical Pathways
The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to an accumulation of cells in the G2/M phase, effectively halting cell division . The compound’s action on AURKA also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase, indicating the induction of apoptosis .
Pharmacokinetics
The compound’s inhibitory effect on aurka suggests that it can reach its target in sufficient concentrations to exert its effects
Result of Action
The result of 4,6-dichloro-N-phenylpyrimidin-2-amine’s action is a reduction in clonogenicity, or the ability of cells to form colonies . This is due to the compound’s disruption of the cell cycle and induction of apoptosis . In HCT116 human colon cancer cells, the compound has been shown to induce caspase-mediated apoptotic cell death .
Analyse Biochimique
Biochemical Properties
4,6-Dichloro-N-phenyl-2-pyrimidinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been evaluated as a kinase inhibitor with antiproliferative activity against cancer cell lines . The compound’s interactions with enzymes and proteins are crucial for its function as a kinase inhibitor, affecting the phosphorylation processes within cells.
Cellular Effects
4,6-Dichloro-N-phenyl-2-pyrimidinamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a kinase inhibitor suggests that it can modulate signaling pathways that are critical for cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-N-phenyl-2-pyrimidinamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins . This inhibition can lead to downstream effects on various cellular processes, including cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-N-phenyl-2-pyrimidinamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Threshold effects are observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4,6-Dichloro-N-phenyl-2-pyrimidinamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-N-phenyl-2-pyrimidinamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
4,6-Dichloro-N-phenyl-2-pyrimidinamine exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its role as a kinase inhibitor, as it needs to be present in the vicinity of its target kinases to exert its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4,6-dichloro-N-phenylpyrimidin-2-amine involves the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions. This method is advantageous as it significantly reduces reaction time and minimizes by-product formation .
Industrial Production Methods: Industrial production of 4,6-dichloro-N-phenylpyrimidin-2-amine typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis is also explored in industrial settings to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-dichloro-N-phenylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by different nucleophiles under acidic or basic conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or arylamines, and the reactions are typically carried out under acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with anilines can yield various anilinopyrimidine derivatives .
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-N-phenyl-2-pyrimidinamine: This compound is similar in structure but has methyl groups instead of chlorine atoms.
4,6-Dichloro-5-phenyl-2-pyrimidinamine: Another closely related compound with a phenyl group at the 5-position.
Uniqueness: 4,6-dichloro-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity in substitution reactions and contributes to its biological activity .
Propriétés
IUPAC Name |
4,6-dichloro-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(12)15-10(14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVNQNGMZAIUMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347006 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-48-0 | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28230-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-N-phenyl-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



